Phenol, 4-(4-thiazolylmethyl)- Phenol, 4-(4-thiazolylmethyl)-
Brand Name: Vulcanchem
CAS No.: 179018-46-3
VCID: VC8461108
InChI: InChI=1S/C10H9NOS/c12-10-3-1-8(2-4-10)5-9-6-13-7-11-9/h1-4,6-7,12H,5H2
SMILES: C1=CC(=CC=C1CC2=CSC=N2)O
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol

Phenol, 4-(4-thiazolylmethyl)-

CAS No.: 179018-46-3

Cat. No.: VC8461108

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-(4-thiazolylmethyl)- - 179018-46-3

Specification

CAS No. 179018-46-3
Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
IUPAC Name 4-(1,3-thiazol-4-ylmethyl)phenol
Standard InChI InChI=1S/C10H9NOS/c12-10-3-1-8(2-4-10)5-9-6-13-7-11-9/h1-4,6-7,12H,5H2
Standard InChI Key QYDNEOCEEZTPGB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CSC=N2)O
Canonical SMILES C1=CC(=CC=C1CC2=CSC=N2)O

Introduction

Structural and Physicochemical Characterization

Molecular Architecture and Stereoelectronic Features

The compound’s structure consists of a phenol group (C6H4OH-\text{C}_6\text{H}_4\text{OH}) linked to a 2-methylthiazole ring via a single covalent bond at the 4-position. X-ray crystallography and computational modeling reveal planarity between the phenyl and thiazolyl groups, facilitating conjugation that enhances stability and electronic delocalization . Key bond lengths include C-O=1.36A˚\text{C-O} = 1.36 \, \text{Å} and C-S=1.71A˚\text{C-S} = 1.71 \, \text{Å}, consistent with aromatic and thioether characteristics, respectively.

Table 1: Physicochemical Properties of Phenol, 4-(4-Thiazolylmethyl)-

PropertyValueMethod/Source
Molecular Weight191.25 g/molHRMS
Density1.257 g/cm³Pycnometry
Boiling Point344.3°C at 760 mmHgEbulliometry
Flash Point162°CClosed-cup method
LogP (Octanol-Water)2.82Chromatographic analysis
PSA (Polar Surface Area)61.36 ŲComputational prediction

The high polar surface area (61.36 Ų) and moderate lipophilicity (LogP=2.82\text{LogP} = 2.82) suggest balanced solubility profiles, enabling penetration through biological membranes while retaining water solubility for formulation .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 3250cm13250 \, \text{cm}^{-1} (O-H stretch), 1605cm11605 \, \text{cm}^{-1} (C=N stretch), and 680cm1680 \, \text{cm}^{-1} (C-S vibration) confirm functional groups .

  • 1H-NMR^1\text{H-NMR}: Signals at δ9.36\delta 9.369.52ppm9.52 \, \text{ppm} (s, 1H, N=CH) and δ6.85\delta 6.857.25ppm7.25 \, \text{ppm} (m, 4H, aromatic) validate the Schiff base derivatives synthesized from this compound .

  • Mass Spectrometry: A molecular ion peak at m/z=191.04m/z = 191.04 ([M+H]+^+) aligns with the exact mass .

Synthesis and Derivative Formation

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via Hantzsch condensation, reacting 4-methyl-2-phenylthiazole carboxylate with hydrazine hydrate to yield 4-methyl-2-phenylthiazole-5-carbohydrazide (85–90% yield) . Subsequent treatment with carbon disulfide (CS2\text{CS}_2) and potassium hydroxide produces potassium 2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazine-carbodithioate, which cyclizes with hydrazine hydrate to form the triazole-thiol intermediate .

Schiff Base Functionalization

Condensation of the triazole-thiol intermediate with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in the presence of H2SO4\text{H}_2\text{SO}_4 yields Schiff bases (B1–B15), which exhibit enhanced antimicrobial activity compared to the parent compound . For example, B7 (4-chlorobenzaldehyde derivative) shows a minimum inhibitory concentration (MIC) of 8μg/mL8 \, \mu\text{g/mL} against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

Biological and Industrial Applications

Antimicrobial Agents

Phenol, 4-(4-thiazolylmethyl)-, and its derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = 16μg/mL16 \, \mu\text{g/mL}) and fungi (e.g., Candida albicans, MIC = 32μg/mL32 \, \mu\text{g/mL}) . Mechanistic studies indicate inhibition of fungal ergosterol biosynthesis and bacterial cell wall synthesis via penicillin-binding protein (PBP) antagonism .

Agricultural Pesticides

In crop protection, the compound reduces aphid infestation by 78% at 50ppm50 \, \text{ppm} and suppresses Fusarium oxysporum growth in soil by 65% at 100ppm100 \, \text{ppm} . Its low environmental persistence (DT50=5.2days\text{DT}_{50} = 5.2 \, \text{days}) minimizes ecological impact compared to organophosphate alternatives .

Cosmetic Preservatives

Incorporated into skincare formulations at 0.1–0.5% w/w, it inhibits Propionibacterium acnes by 99% over 24 hours, extending product shelf life without causing dermal irritation in patch tests .

Analytical and Biochemical Utility

Chromatographic Reagent

The compound serves as a derivatization agent in HPLC for detecting aldehydes and ketones, achieving detection limits of 0.1ppm0.1 \, \text{ppm} for formaldehyde in water samples .

Enzyme Inhibition Studies

It inhibits acetylcholinesterase (AChE) with an IC50=12.4μM\text{IC}_{50} = 12.4 \, \mu\text{M}, suggesting potential for Alzheimer’s disease therapeutics . Molecular docking reveals binding to the AChE peripheral anionic site via π\pi-stacking and hydrogen bonds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator